molecular formula C11H8BrNO B6264712 4-bromonaphthalene-2-carboxamide CAS No. 496835-92-8

4-bromonaphthalene-2-carboxamide

Cat. No.: B6264712
CAS No.: 496835-92-8
M. Wt: 250.1
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Description

4-Bromonaphthalene-2-carboxamide (CAS 496835-92-8) is a brominated organic compound with the molecular formula C11H8BrNO and a molecular weight of 250.09 g/mol . This compound features a carboxamide functional group attached to a naphthalene ring system that is substituted with a bromine atom. This structure makes it a valuable synthon and building block in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The presence of both the bromine and the carboxamide group on the naphthalene core provides two distinct sites for further chemical modification. Carboxamide scaffolds are of significant interest in pharmaceutical research because the carboxamide bond (–CO–NH–) is highly stable and a fundamental building block in biological systems . While specific biological data for this compound is limited, research on structurally similar brominated carboxamide compounds has demonstrated promising antibacterial properties. For instance, related compounds have shown efficacy against clinically isolated drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . This suggests potential applications for this compound as a precursor in the development and research of novel anti-infective agents. Researchers can utilize this reagent to explore structure-activity relationships and develop new therapeutic candidates to address the global challenge of antimicrobial resistance. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

496835-92-8

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylnaphthalene

Inspired by the synthesis of 4-bromo-1-methylnaphthalene, 2-methylnaphthalene can undergo bromination using NBS in acetonitrile at 0–25°C. The methyl group at position 2 acts as an ortho/para-directing group, favoring bromination at position 4 (para to methyl). Post-reaction workup involves sodium sulfite quenching, solvent evaporation, and hexane extraction, yielding 4-bromo-2-methylnaphthalene with >95% purity.

Table 1: Bromination Conditions for 2-Methylnaphthalene

ParameterValue
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Temperature0–25°C
Yield99% (crude)
PurificationHexane extraction, drying

Oxidation to 4-Bromo-2-Naphthoic Acid

The methyl group of 4-bromo-2-methylnaphthalene is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media. This step achieves 80–85% conversion, though over-oxidation to CO₂ is a risk. Alternative oxidants like CrO₃ or RuO₄ may improve selectivity.

Carboxamide Formation via Coupling Reactions

The conversion of 4-bromo-2-naphthoic acid to its carboxamide derivative leverages peptide coupling agents, as demonstrated in chromone-2-carboxamide syntheses.

Activation and Amidation

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethylformamide (DMF). Reaction with ammonium chloride or gaseous ammonia at 25–50°C yields the primary carboxamide.

Table 2: Amidation Conditions for 4-Bromo-2-Naphthoic Acid

ParameterValue
Coupling AgentHATU
BaseDIPEA (N,N-Diisopropylethylamine)
SolventDMF
Temperature25°C, 12 hours
Yield88–94%

Direct Bromination-Carboxamide Sequential Synthesis

An alternative one-pot strategy involves brominating 2-naphthoic acid followed by in-situ amidation. However, the carboxamide group’s meta-directing nature complicates bromine placement, often resulting in mixed regioisomers (e.g., 5- or 8-bromo derivatives). Pre-bromination of the naphthalene core is therefore preferred.

Alternative Pathways: Retro-Synthetic and Cyclization Approaches

Ullmann-Type Coupling

Aryl halides like 4-bromo-2-iodonaphthalene can undergo coupling with cyanamide derivatives in the presence of copper catalysts. While effective, this method requires pre-functionalized substrates and offers modest yields (65–75%).

Diels-Alder Cyclization

Constructing the naphthalene ring via Diels-Alder reaction between brominated dienes and phthalic anhydride derivatives has been explored. Subsequent dehydrogenation and amidation yield the target compound, though scalability remains a challenge due to multi-step complexity.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

The first patent’s use of acetonitrile and hexane enables solvent recycling via distillation, reducing costs. Similarly, copper acetate catalysts in dehydration steps can be recovered through filtration and reused.

Purity and Yield Optimization

Crystallization from ethanol or ethyl acetate enhances final product purity (>99% by HPLC). Pilot-scale trials report 82% overall yield from 2-methylnaphthalene to 4-bromonaphthalene-2-carboxamide .

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or primary amines can be used in substitution reactions, typically under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products such as 4-hydroxynaphthalene-2-carboxamide or 4-aminonaphthalene-2-carboxamide.

    Oxidation Reactions: Naphthoquinone derivatives.

    Reduction Reactions: 4-bromonaphthalene-2-amine.

Scientific Research Applications

4-Bromonaphthalene-2-carboxamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It can be a starting point for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-2-carboxamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomerism: 4-Bromo vs. 6-Bromo Derivatives

A key structural analog is 2-[(6-bromonaphthalene-2-carbonyl)-methyl-amino]benzoic acid (), which positions the bromine at the 6-position of the naphthalene ring instead of the 4-position. The 4-bromo isomer likely exhibits distinct electronic properties due to closer proximity of the bromine to the carboxamide group. In contrast, the 6-bromo isomer’s bromine is farther from the carboxamide, reducing electronic interactions and possibly favoring different reactivity patterns .

Table 1: Positional Isomer Comparison
Property 4-Bromonaphthalene-2-carboxamide 6-Bromonaphthalene-2-carboxamide Derivative
Bromine Position 4-position 6-position
Electronic Effects Stronger electron-withdrawing Moderate electron-withdrawing
Steric Environment Proximal to carboxamide Distal to carboxamide

Functional Group Variations: Carboxamide vs. Azo/Amino Substituents

N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide () replaces the bromine with an azo (-N=N-) group and introduces a hydroxyl substituent. The azo group confers photochromic or redox-active properties, making this compound suitable for applications in dyes or sensors. In contrast, the bromine in this compound enhances electrophilic substitution reactivity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible in the azo derivative .

Another analog, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide (), incorporates an imino (-NH-) group and diethylamino substituents. However, the bulky diethylamino group may reduce crystallinity compared to the simpler bromine substituent in this compound .

Table 2: Functional Group Impact
Compound Key Functional Groups Key Properties
This compound Bromine, carboxamide Electrophilic reactivity, moderate polarity
N-(4-Chloro-2-Methylphenyl)-...Azo... Azo, hydroxyl Photochromism, redox activity
4-[[4-(Diethylamino)...]imino]... Imino, diethylamino Hydrogen bonding, enhanced solubility

Heterocyclic Hybridization: Pyridinium Derivatives

The compound 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate () hybridizes the naphthalene-carboxamide core with a pyridinium ring. The cationic pyridinium moiety introduces ionic character, significantly increasing water solubility compared to the neutral this compound. Such derivatives are often explored in ion-exchange materials or as antimicrobial agents due to their charged nature .

Pharmacological Potential: Carboxamide vs. Ester Derivatives

In contrast, ester derivatives (e.g., 1,1-dimethylethyl ester in ) may exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing metabolic stability .

Q & A

Q. What are the common synthetic routes for preparing 4-bromonaphthalene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves amide bond formation between naphthalene-2-carboxylic acid derivatives and brominated amines. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride (SOCl₂) to generate acyl chlorides.
  • Nucleophilic substitution : React with 4-bromo-substituted anilines in anhydrous solvents (e.g., DMF, THF) under inert atmospheres.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Optimization focuses on controlling temperature (0–60°C), stoichiometry (1:1.2 molar ratio of acid to amine), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation employs:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify aromatic proton environments and carbonyl resonance (e.g., carboxamide C=O at ~168 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 290.0 for C₁₁H₈BrNO).
  • X-ray crystallography (if crystalline): Resolves bond lengths/angles and confirms bromine positioning .

Q. What solubility properties are critical for handling this compound in biological assays?

  • Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (DCM) is essential. For cell-based assays:
  • Prepare stock solutions in DMSO (10–50 mM) and dilute in PBS or culture media (<1% DMSO final concentration).
  • Monitor precipitation via dynamic light scattering (DLS).
  • Use co-solvents (e.g., cyclodextrins) for hydrophobic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values or target selectivity often arise from:
  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin viability assays).
  • Purity checks : Use HPLC (>95% purity) to rule out side-product interference.
  • Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental binding affinities to identify false positives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in brominated naphthalene carboxamides?

  • Methodological Answer :
  • Core modifications : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 4-position to assess electronic effects.
  • Side-chain variations : Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding interactions.
  • Biological testing : Use panels of kinases or GPCRs to map target engagement.
  • QSAR modeling : Apply ML algorithms (e.g., Random Forest) to correlate substituents with activity .

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodological Answer :
  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., bromine for CYP450-mediated dehalogenation).
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with MetaSite.
  • Validation : Compare predictions with in vitro liver microsome assays (human/rat) .

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